molecular formula C13H18N2O2 B1491617 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine CAS No. 1455791-03-3

1-(4-Ethoxybenzoyl)pyrrolidin-3-amine

Cat. No.: B1491617
CAS No.: 1455791-03-3
M. Wt: 234.29 g/mol
InChI Key: CVODUCFJSZEEGA-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)pyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with an ethoxybenzoyl group

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoic acid and pyrrolidine.

    Formation of the Amide Bond: The 4-ethoxybenzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride. This acid chloride is then reacted with pyrrolidin-3-amine to form the desired amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted pyrrolidines and benzoyl derivatives.

Scientific Research Applications

1-(4-Ethoxybenzoyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxybenzoyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pyrrolidine ring provides structural rigidity and can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

1-(4-Ethoxybenzoyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s overall properties and applications.

Biological Activity

1-(4-Ethoxybenzoyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring, which is known for its ability to enhance the biological activity of compounds. The ethoxybenzoyl substituent contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has been evaluated for its effectiveness against Enterococcus faecalis. Preliminary studies suggest it possesses significant antibacterial properties, although specific MIC (minimum inhibitory concentration) values are yet to be detailed in the literature.
  • Antineoplastic Activity : Investigations into its antitumor effects have shown promise against gastric adenocarcinoma. The compound's ability to inhibit tumor growth has been noted in various in vitro and in vivo studies.

The mechanism of action of this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound interacts with key enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This interaction may lead to the inhibition of cancer cell proliferation.
  • Cell Signaling Modulation : It has been observed that the compound influences cellular signaling pathways, thereby affecting gene expression and metabolic processes within cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models predict favorable ADME properties, suggesting that the compound could achieve therapeutic concentrations in biological systems without significant toxicity .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Antibacterial Studies : In vitro assays demonstrated that this compound showed effective antibacterial activity against various strains, although comparative studies with standard antibiotics like ciprofloxacin are necessary to establish its efficacy further .
  • Anticancer Efficacy : A study focused on its anticancer potential revealed that low to moderate doses effectively inhibited tumor growth in animal models without causing significant adverse effects. This highlights the compound's therapeutic window and potential for development as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntibacterialEffective against Enterococcus faecalis
AntineoplasticInhibits gastric adenocarcinoma growth
Enzyme InteractionModulates CDK activity
Cellular EffectsInfluences gene expression and metabolism
PharmacokineticsFavorable ADME properties predicted

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-10(4-6-12)13(16)15-8-7-11(14)9-15/h3-6,11H,2,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVODUCFJSZEEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.